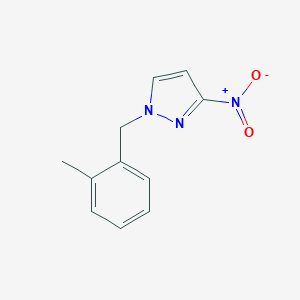

3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

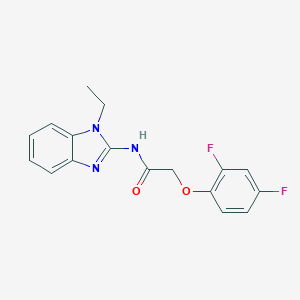

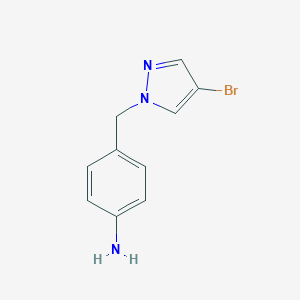

“3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid” is a specialty product for proteomics research . It has a molecular formula of C19H22N4O2 and a molecular weight of 338.4 .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, “(5-phenyl-tetrazol-2-yl)-acetic acid methyl ester”, was determined by single crystal X-ray diffraction . The tetrazole and phenyl rings are coplanar with the acetate group oriented perpendicular to the plane .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid and related compounds have been synthesized and investigated for their unique structural properties, particularly in the context of coordination polymers and metal-organic frameworks (MOFs). The synthesis of such compounds often involves the reaction of adamantane derivatives with azoles, including tetrazoles, under specific conditions to yield bifunctional angle-shaped building blocks. These building blocks have been utilized to prepare both one-dimensional (1D) and two-dimensional (2D) coordination polymers with metals like copper(II) and nickel(II). The structural versatility of these compounds is highlighted by their application in creating diverse coordination polymers with varying dimensionalities and properties (Pavlov et al., 2019).

Catalytic Applications

Some derivatives of this compound have been explored for their catalytic capabilities. For instance, complexes formed from such adamantane-based ligands have shown potential as catalysts in specific chemical reactions, such as the Chan-Evans-Lam arylation reaction. The unique structural properties of these compounds, coupled with their ability to coordinate with metal ions, make them suitable candidates for catalysis, offering a novel approach to facilitating chemical transformations (Pavlov et al., 2019).

Antiviral Properties

Research has also explored the antiviral properties of adamantane derivatives, particularly those incorporating tetrazole groups. For example, compounds synthesized from reactions involving adamantane and tetrazole derivatives have shown moderate inhibitory activity against certain strains of the influenza virus. This suggests potential applications of these compounds in the development of antiviral medications, highlighting the broad utility of adamantane derivatives in medicinal chemistry (Mikolaichuk et al., 2021).

Antimicrobial Activity

In addition to antiviral properties, some adamantane derivatives have been evaluated for their antimicrobial activity. Compounds derived from adamantane and heterocyclic aldehydes, including those with tetrazole groups, have been tested against a range of bacteria and fungi. These studies indicate that certain adamantane-based compounds exhibit broad-spectrum antimicrobial activity, making them candidates for further exploration in antimicrobial drug development (El-Emam et al., 2012).

Eigenschaften

IUPAC Name |

3-(5-phenyltetrazol-2-yl)adamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-16(24)17-7-12-6-13(8-17)10-18(9-12,11-17)22-20-15(19-21-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJXUUWVZPYPQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)

![Methyl 5-[(4-methylphenoxy)methyl]-2-furoate](/img/structure/B508030.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)